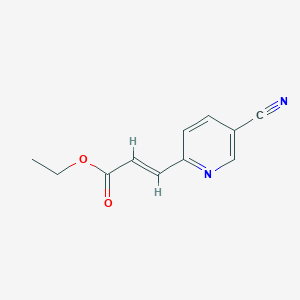

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by the presence of a cyano group attached to a pyridine ring, which is further connected to an ethyl ester group through a propenoate linkage . It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate typically involves the reaction of 5-cyanopyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product . The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its binding to enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate can be compared with other similar compounds, such as:

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: This compound has a similar structure but with the cyano group attached to the 4-position of the pyridine ring.

Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate: This compound has a fluorophenyl group instead of a pyridine ring.

Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate: This compound contains a bromo group and an oxo group, making it structurally different but functionally similar.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyano and ester functional groups, which contribute to its distinct chemical and biological properties .

Biological Activity

Ethyl 3-(5-cyanopyridin-2-yl)prop-2-enoate is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

- Molecular Formula: C11H10N2O2

- Molecular Weight: 202.21 g/mol

- IUPAC Name: ethyl (E)-3-(5-cyanopyridin-2-yl)prop-2-enoate

The biological activity of this compound is attributed to its structural components, particularly the cyano group and the pyridine ring . These features enable the compound to interact with various molecular targets, potentially modulating enzyme activities and influencing cellular pathways related to disease processes. The compound may inhibit or activate specific enzymes involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

This compound has also been studied for its anticancer effects . A study evaluated its impact on Ehrlich ascites carcinoma (EAC) cells, showing promising results in reducing tumor volume and cell proliferation.

Case Study: EAC Cells

In vivo experiments conducted on female mice with EAC demonstrated that treatment with this compound led to:

- Reduction in Tumor Volume: Significant decrease in tumor size compared to control groups.

- Apoptotic Effects: Increased expression of apoptotic markers such as caspase 3.

- Histopathological Improvements: Enhanced liver and kidney tissue integrity without adverse effects.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds exhibiting similar functionalities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate | Antimicrobial, Anticancer | Cyano group at different position |

| Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate | Anticancer | Fluorophenyl substitution |

| Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate | Antimicrobial | Bromo group presence |

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

ethyl (E)-3-(5-cyanopyridin-2-yl)prop-2-enoate |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)6-5-10-4-3-9(7-12)8-13-10/h3-6,8H,2H2,1H3/b6-5+ |

InChI Key |

AMFWMFATXJKTOK-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=NC=C(C=C1)C#N |

Canonical SMILES |

CCOC(=O)C=CC1=NC=C(C=C1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.